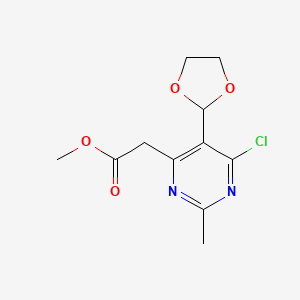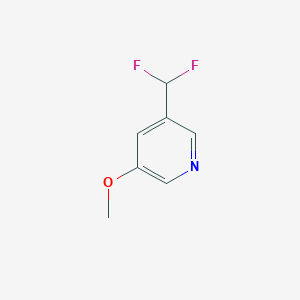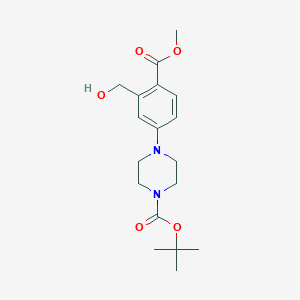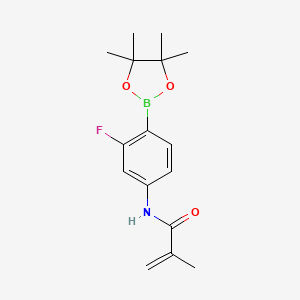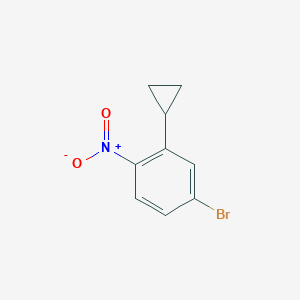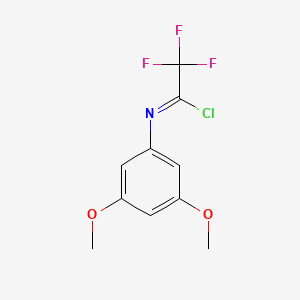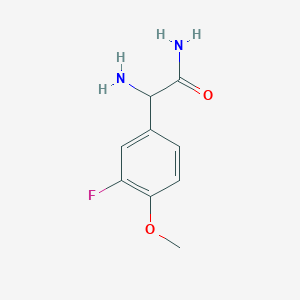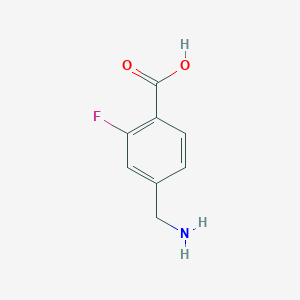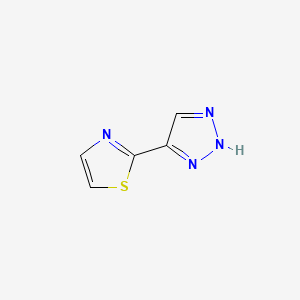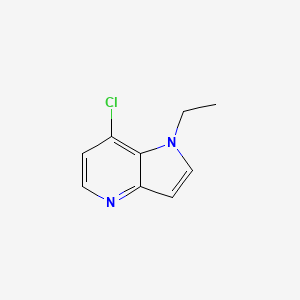
7-Chloro-1-ethyl-4-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-ethyl-4-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 7th position and an ethyl group at the 1st position of the indole ring structure makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-4-azaindole can be achieved through several methods. One common method involves the Suzuki coupling reaction, where a halogenated 7-azaindole is coupled with an appropriate boronic acid . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1-ethyl-4-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding azaindole oxides.
Reduction: Formation of reduced azaindole derivatives.
Substitution: Formation of substituted azaindole compounds with various functional groups.
Scientific Research Applications
7-Chloro-1-ethyl-4-azaindole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-ethyl-4-azaindole involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
- 7-Azaindole
- 7-Bromo-1-ethyl-4-azaindole
- 7-Methyl-1-ethyl-4-azaindole
Comparison: 7-Chloro-1-ethyl-4-azaindole is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. Compared to 7-azaindole, the chloro derivative may exhibit different pharmacokinetic properties and binding affinities to molecular targets. The presence of the ethyl group at the 1st position also adds to its distinctiveness, potentially affecting its solubility and interaction with biological membranes.
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
7-chloro-1-ethylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-2-12-6-4-8-9(12)7(10)3-5-11-8/h3-6H,2H2,1H3 |
InChI Key |
KKJBRRDBEKABND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=NC=CC(=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


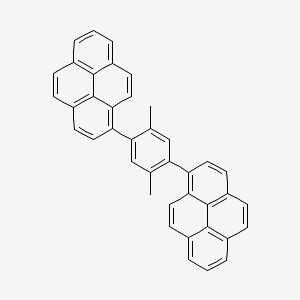
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15335535.png)

